molecular formula C5H8N2OS B174819 2-Amino-5-(2-hydroxyethyl)thiazole CAS No. 105773-93-1

2-Amino-5-(2-hydroxyethyl)thiazole

Cat. No. B174819
M. Wt: 144.2 g/mol
InChI Key: QXZROQLPDVYROK-UHFFFAOYSA-N
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Patent
US08093266B2

Procedure details

To an ice cold suspension of NBS (1.182 g, 6.72 mmol) in water (8 mL) was added 2,3-dihyofuran (0.75 mL, 9.92 mmol) slowly. The resulting solution was stirred at 0° C. for 1 h, followed by addition of thiourea (0.505 g, 6.63 mmol). The mixture was heated under reflux under nitrogen atmosphere overnight to form a yellow clear solution. The mixture was extracted with EtOAc (3×5 mL) and the aqueous solution was treated with ammonium hydroxide to pH 12. The solution was extracted with CH2Cl2 (2×5 mL), followed by extraction with EtOAc (8×10 mL). The CH2Cl2 layer contains small amount of product and large amount of impurities, which was discarded. The EtOAc layers were combined, dried, and concentrated to give 1.123 g 2-(2-amino-thiazol-5-yl)-ethanol
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.182 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
2,3-dihyofuran
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Quantity
0.505 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:6](=O)[N:5](Br)[C:3](=[O:4])[CH2:2]1.[NH2:9][C:10](N)=[S:11]>O>[NH2:9][C:10]1[S:11][C:1]([CH2:2][CH2:3][OH:4])=[CH:6][N:5]=1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.182 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
2,3-dihyofuran
Quantity
0.75 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0.505 g
Type
reactant
Smiles
NC(=S)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under nitrogen atmosphere overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to form a yellow clear solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×5 mL)
ADDITION
Type
ADDITION
Details
the aqueous solution was treated with ammonium hydroxide to pH 12
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with CH2Cl2 (2×5 mL)
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with EtOAc (8×10 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1SC(=CN1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.123 g
YIELD: CALCULATEDPERCENTYIELD 117.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.